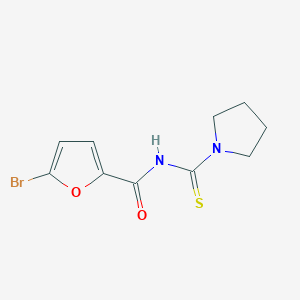![molecular formula C16H16N2O3S B5776745 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as MMPTB, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic properties. This compound has been found to have several biochemical and physiological effects that could be useful in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has several biochemical and physiological effects, including the inhibition of cell growth and inflammation, the activation of cell survival pathways, and the protection of neurons from damage. These effects make 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide a potential candidate for the treatment of various diseases, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide for lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific diseases.
Future Directions
There are several potential future directions for research on 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide derivatives that have improved efficacy and selectivity for specific diseases. Another area of interest is the investigation of the mechanism of action of 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, which could lead to the development of more targeted therapies. Finally, 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide could be tested in preclinical and clinical trials to determine its safety and efficacy in treating various diseases.
Synthesis Methods
The synthesis of 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate. This intermediate is then reacted with 4-methoxybenzoyl chloride to produce 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been found to have potential therapeutic properties in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells and has also been found to have anti-inflammatory properties. 4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-8-6-11(7-9-13)15(19)18-16(22)17-12-4-3-5-14(10-12)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQJPGPRNBJNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5776672.png)


![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)

![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5776733.png)
![2-(benzyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5776740.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5776752.png)